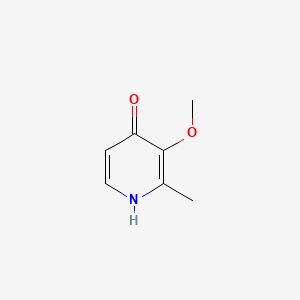

3-Methoxy-2-methyl-1H-pyridin-4-one

Beschreibung

Historical Context and Significance of the Pyridinone Scaffold in Heterocyclic Chemistry

Pyridinones have garnered considerable attention in medicinal chemistry due to their ability to act as both hydrogen bond donors and acceptors. nih.gov This characteristic, coupled with the feasibility of their synthesis through established condensation reactions, allows for the manipulation of their physicochemical properties such as polarity and lipophilicity. nih.gov Historically, the pyridinone scaffold has been recognized as a bioisostere for various other cyclic structures like amides, pyridines, and phenol (B47542) rings. nih.gov

There are two primary isomeric forms of pyridinones, namely 2-(1H)-pyridinones and 4-(1H)-pyridinones, distinguished by the relative position of the nitrogen atom and the carbonyl group. nih.gov Studies have shown that the pyridinone form is generally favored over the corresponding hydroxypyridine form, particularly under physiological conditions. nih.gov The significance of the pyridinone scaffold is underscored by its presence in numerous FDA-approved drugs and its wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.govfrontiersin.org

Overview of Research Trajectories for 3-Methoxy-2-methyl-1H-pyridin-4-one Derivatives

Research concerning this compound and its derivatives has followed several promising trajectories, primarily centered around the synthesis of novel compounds and the evaluation of their biological activities.

One key area of investigation involves the synthesis of derivatives through modifications at various positions of the pyridinone ring. For instance, the synthesis of 4-chloro-3-methoxy-2-methyl-4-pyridine has been achieved through the reaction of 3-methoxy-2-methyl-4-pyranone with phosphorus oxychloride. google.com This chloro-derivative serves as an important intermediate in the synthesis of other compounds. google.com Another synthetic route involves the deoxygenation of 3-methoxy-2-methylpyridine (B1587472) 1-oxide to produce 3-methoxy-2-methylpyridine. prepchem.com

Furthermore, research has focused on creating derivatives by introducing different functional groups to the core structure. For example, a general method for the synthesis of 3-hydroxy-2(1H)-pyridinone derivatives involves the N-alkylation of a 3-methoxy-2(1H)-pyridinone. google.com Additionally, 3-hydroxypyridin-4-one derivatives have been synthesized and evaluated for their antimicrobial and anti-tyrosinase activities. benthamdirect.comnih.gov

The exploration of 3-alkoxy-4-aryl piperidines, which are non-peptide peptidomimetic inhibitors of aspartic peptidases, also highlights the derivatization potential of related scaffolds. nih.gov The development of efficient synthetic routes, such as the solid-phase synthesis of these piperidine (B6355638) analogues, opens avenues for creating diverse libraries of compounds for biological screening. nih.gov

Current Research Challenges and Future Perspectives for Pyridinone Derivatives in Chemical Sciences

Despite the significant progress in the field, several challenges remain in the research of pyridinone derivatives. One of the primary hurdles is the development of highly selective and potent compounds for specific biological targets. researchgate.net While many pyridinone derivatives exhibit broad-spectrum activity, achieving selectivity is crucial for minimizing off-target effects.

Another challenge lies in the scalability and efficiency of synthetic routes. While numerous methods for synthesizing pyridinone scaffolds exist, the development of new, more efficient methods is an ongoing area of research. iipseries.org This includes the use of novel catalysts, such as Lewis acids or Brønsted acids, and the application of transition metal-catalyzed reactions like C-H activation and cross-coupling. iipseries.org

Future perspectives for pyridinone derivatives in chemical sciences are promising. The versatility of the pyridinone scaffold makes it an attractive platform for the design of novel therapeutic agents. doaj.org Continued research into the structure-activity relationships (SARs) of these compounds will provide a deeper understanding of their biological mechanisms and guide the design of more effective molecules. nih.gov The development of brain-penetrant NUAK1 inhibitors from the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold for potential use in neurodegenerative diseases exemplifies the forward-looking research in this area. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxy-2-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-7(10-2)6(9)3-4-8-5/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWSQENQZGWCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968378 | |

| Record name | 3-Methoxy-2-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76015-11-7, 53603-11-5 | |

| Record name | 3-Methoxy-2-methyl-4(1H)-pyridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76015-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 76015-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-2-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methoxy 2 Methyl 1h Pyridin 4 One and Analogues

Strategic Approaches to the Pyridinone Core Synthesis

The construction of the 3-Methoxy-2-methyl-1H-pyridin-4-one scaffold and related structures is achieved through a variety of sophisticated synthetic strategies. These methods offer versatility and efficiency in accessing a diverse range of substituted pyridinone derivatives.

Michael-type Addition Reactions in Pyridinone Formation

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a powerful tool for carbon-carbon and carbon-heteroatom bond formation in the synthesis of pyridinone systems. nih.govmasterorganicchemistry.comyoutube.com This reaction is particularly valuable for introducing substituents at specific positions on the pyridinone ring.

Recent studies have highlighted the use of enantioselective Michael additions to construct chiral pyridinone derivatives. For instance, the addition of 3-hydroxy-2-pyridone to nitroolefins at the C-4 position has been achieved with high enantioselectivity (up to >99% ee) and yields (up to 95%) using cinchona-derived bifunctional squaramide organocatalysts. nih.govresearchgate.netelsevierpure.com This method provides a sustainable route to chiral N-heteroarenes under mild conditions. nih.govresearchgate.net The bifunctional nature of the catalyst, which facilitates hydrogen bonding interactions with both the 3-hydroxy-2-pyridone and the nitroolefin, is crucial for the observed high selectivity. nih.govresearchgate.net

Similarly, enantioselective aza-Michael additions of halogenated 2-hydroxypyridines to α,β-unsaturated-1,4-dicarbonyl compounds, catalyzed by squaramide cinchona alkaloids, have been reported to produce chiral N-substituted 2-pyridones. researchgate.net While effective, this method's scope can be limited by the requirement for halogenated pyridinones and specific stereochemistry of the Michael acceptor to achieve high yields and enantioselectivities. researchgate.net The conjugate addition of organolithium nucleophiles to olefinic pyridines has also been explored, where the resulting anionic intermediates can be trapped with various electrophiles, expanding the scope of Michael additions in the synthesis of functionalized N-heterocycles. nih.gov

Table 1: Enantioselective Michael Addition for Pyridinone Synthesis

| Catalyst | Nucleophile | Electrophile | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Cinchona-derived squaramide | 3-Hydroxy-2-pyridone | Nitroolefins | Chiral C-4 alkylated 2-pyridones | up to 95 | >99 | nih.govresearchgate.net |

| Squaramide cinchona alkaloid C4 | Halogenated 2-hydroxypyridines | α,β-Unsaturated-1,4-dicarbonyls | Chiral N-substituted 2-pyridones | High | High | researchgate.net |

Three-Component Reaction Protocols for Substituted Pyridin-4-ol Derivatives

Three-component reactions (3CRs) have emerged as highly efficient and atom-economical methods for the synthesis of complex molecules from simple starting materials in a single step. Several 3CR protocols have been developed for the construction of substituted pyridin-4-ol and pyridinone frameworks.

Furthermore, a one-pot, three-component synthesis of mdpi.comacs.orgnih.govtriazolo[4,3-a]pyrimidine derivatives has been developed from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate, demonstrating the broad applicability of multicomponent strategies in generating diverse heterocyclic systems. nih.gov The synthesis of spiro[chromeno[4,3-b]pyrazolo[4,3-e]pyridine-7,3ʹ-indoline]s via a three-component reaction of 5-amino-3-methylpyrazole, 4-aminocoumarin, and isatin (B1672199) derivatives further showcases the power of this approach in building complex, fused heterocyclic frameworks. researchgate.net

Table 2: Three-Component Reactions for Pyridinone Analogue Synthesis

| Reaction Type | Components | Product | Catalyst/Solvent | Yield (%) | Reference |

| Ugi-Zhu 3CR & Cascade | Aldehydes, Amines, Isocyanides | Pyrrolo[3,4-b]pyridin-5-ones | Ytterbium triflate / Toluene (B28343) | 20-92 | mdpi.comnih.gov |

| One-pot 3CR | 5-Amino-1-phenyl-1H-1,2,4-triazoles, Aromatic aldehydes, Ethyl acetoacetate | mdpi.comacs.orgnih.govTriazolo[4,3-a]pyrimidines | - | - | nih.gov |

| 3CR | 5-Amino-3-methylpyrazole, 4-Aminocoumarin, Isatin derivatives | Spiro[chromeno[4,3-b]pyrazolo[4,3-e]pyridine-7,3ʹ-indoline]s | - | - | researchgate.net |

Condensation Reactions Utilizing Pyranone Precursors

The transformation of pyranone precursors into pyridinones through condensation reactions with amines is a fundamental and widely used strategy. google.com This approach is particularly relevant for the synthesis of 3-hydroxy-4(1H)-pyridinones. A general method involves the condensation of a primary amine with a 3-benzyloxy-4-pyrone in the presence of a base, such as sodium hydroxide (B78521) in a methanol-water solution, followed by the removal of the benzyl (B1604629) protecting group. google.com

The starting material, 3-Hydroxy-2-methyl-4H-pyran-4-one (maltol), can be synthesized from various precursors, including kojic acid or through the hydrolysis of 2-(1-hydroxyethyl)-2,3,5-trimethoxy-2,5-dihydrofuran in the presence of sulfuric acid, which gives maltol (B134687) in a 67% yield. chemicalbook.com The Pechmann condensation, a classic method for coumarin (B35378) synthesis from a phenol (B47542) and a β-carbonyl compound under acidic conditions, provides a conceptual basis for the acid-catalyzed cyclization reactions that form the pyranone ring. wikipedia.org The mechanism of condensation reactions with ammonia (B1221849) derivatives involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, often facilitated by an acid catalyst. youtube.com

Table 3: Synthesis of Pyridinones from Pyranone Precursors

| Pyranone Precursor | Reagent | Product | Conditions | Yield (%) | Reference |

| 3-Benzyloxy-4-pyrone | Primary amine | 3-Hydroxy-4(1H)-pyridinone derivative | 1. Base (e.g., NaOH), MeOH/H₂O; 2. Deprotection (e.g., H₂, Pd/C) | - | google.com |

| 2-(1-Hydroxyethyl)-2,3,5-trimethoxy-2,5-dihydrofuran | 1N H₂SO₄ | 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol) | Room temperature, 4 hours | 67 | chemicalbook.com |

Oxidation and Chlorination Pathways in the Derivatization of Pyridinone Intermediates

Oxidation and chlorination reactions are key steps in the derivatization of pyridinone intermediates, allowing for the introduction of functional groups that can be further manipulated. A significant application of chlorination is the synthesis of 4-chloro-3-methoxy-2-methylpyridine (B28138), a key intermediate for various pharmaceuticals. This transformation can be achieved by reacting 3-methoxy-2-methyl-4-pyranone with an excess of phosphorus oxychloride. google.com The process involves heating the mixture, followed by treatment with DMF to absorb excess phosphorus oxychloride, and subsequent hydrolysis. google.com

The oxidation of pyridines to their corresponding N-oxides is another important derivatization pathway. For instance, 4-chloro-3-methoxy-2-methylpyridine can be oxidized to 4-chloro-3-methoxy-2-methylpyridine-N-oxide using hydrogen peroxide in the presence of a phosphotungstic acid catalyst. patsnap.com The reaction is typically carried out at elevated temperatures (e.g., 85-90 °C) and can achieve high yields. patsnap.com Pyridine (B92270) N-oxides are versatile intermediates that can undergo various transformations, including C3-selective hydroxylation via photochemical valence isomerization. acs.org This method allows for the rapid synthesis of previously challenging C3-hydroxy pyridines. acs.org

Table 4: Derivatization of Pyridinone Intermediates

| Starting Material | Reagent(s) | Product | Conditions | Reference |

| 3-Methoxy-2-methyl-4-pyranone | Phosphorus oxychloride, DMF | 4-Chloro-3-methoxy-2-methylpyridine | 60-100 °C, then 0-40 °C | google.com |

| 4-Chloro-3-methoxy-2-methylpyridine | Hydrogen peroxide, Phosphotungstic acid | 4-Chloro-3-methoxy-2-methylpyridine-N-oxide | 85-90 °C | patsnap.com |

| Pyridine N-oxide | UV light (254 nm), Acetic acid, (F₃C)₃COH | C3-Hydroxy pyridine | Photochemical reaction | acs.org |

Cyclization Reactions in the Synthesis of Pyrrolopyridinones

Cyclization reactions provide a powerful means to construct fused heterocyclic systems, including pyrrolopyridinones. A notable approach is the synthesis of pyrrolo[3,4-b]pyridin-5-ones through a one-pot, four-component reaction. This method involves the initial formation of a 5-aminooxazole from an aldehyde, an amine, and an α-isocyanoacetamide, which then reacts with an α,β-unsaturated acyl chloride in a triple domino sequence of acylation, intramolecular Diels-Alder (IMDA), and retro-Michael cycloreversion to yield the desired pyrrolopyridinone. acs.org

Multicomponent cascade processes, often catalyzed by Lewis acids such as cerium chloride, have also been developed for the synthesis of 5H-pyrrolo[3,4-b]pyridin-5-ones. tandfonline.com These reactions combine Ugi-Zhu 3CR, aza Diels-Alder, N-acylation, and aromatization steps in a single pot. tandfonline.com Another strategy involves the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using a radical initiator system like (TMS)₃SiH/AIBN, which leads to the formation of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. nih.gov These methods highlight the versatility of cyclization strategies in accessing complex, polyheterocyclic structures containing the pyrrolopyridinone core. nih.gov

Table 5: Synthesis of Pyrrolopyridinones via Cyclization

| Synthetic Strategy | Key Reaction | Starting Materials | Product | Reference |

| Four-component reaction | Acylation/IMDA/retro-Michael cycloreversion | Aldehyde, Amine, α-Isocyanoacetamide, α,β-Unsaturated acyl chloride | Pyrrolo[3,4-b]pyridin-5-one | acs.org |

| Multicomponent cascade | Ugi-Zhu 3CR, Aza Diels-Alder, N-Acylation, Aromatization | Aldehydes, Amines, Isocyanides | 5H-Pyrrolo[3,4-b]pyridin-5-ones | tandfonline.com |

| Free-radical cyclization | Intramolecular cyclization | o-Bromophenyl-substituted pyrrolylpyridinium salts | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines | nih.gov |

Optimization of Synthetic Parameters and Reaction Conditions

The efficiency and selectivity of the synthetic methodologies for this compound and its analogues are highly dependent on the careful optimization of reaction parameters. Key variables include the choice of catalyst, solvent, temperature, and reaction time.

In the enantioselective Michael addition of 3-hydroxy-2-pyridone, the use of cinchona-derived bifunctional squaramide organocatalysts under mild conditions is critical for achieving high yields and enantioselectivities. nih.govresearchgate.net For three-component reactions leading to pyrrolo[3,4-b]pyridin-5-ones, ytterbium triflate has been identified as an effective catalyst, and the use of microwave irradiation at 65 °C in toluene can significantly accelerate the reaction. mdpi.comnih.gov In other multicomponent syntheses, cerium(III) chloride in acetonitrile (B52724) has been shown to be an environmentally benign and effective catalytic system. tandfonline.com

The chlorination of 3-methoxy-2-methyl-4-pyranone with phosphorus oxychloride requires elevated temperatures (60-100 °C) for the initial addition reaction, followed by cooling to 0-40 °C for the subsequent treatment with DMF. google.com The oxidation of 4-chloro-3-methoxy-2-methylpyridine to its N-oxide is typically performed at around 85-90 °C using hydrogen peroxide and a phosphotungstic acid catalyst. patsnap.com

For cyclization reactions, the one-pot four-component synthesis of pyrrolo[3,4-b]pyridin-5-ones involves heating the reaction mixture to reflux for 12 hours after the initial steps at lower temperatures. acs.org The free-radical cyclization to form pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines is carried out using the (TMS)₃SiH/AIBN system, with the reaction conditions tolerant of certain substituents on the aromatic rings. nih.gov The careful selection and optimization of these parameters are essential for the successful and efficient synthesis of the target pyridinone compounds.

Influence of pH and Temperature on Reaction Kinetics and Yield Optimization

The efficiency and outcome of chemical syntheses are profoundly influenced by reaction conditions, with pH and temperature being paramount. In the synthesis of pyridinone derivatives, precise control of these parameters is crucial for optimizing reaction kinetics and maximizing product yield.

Systematic studies on the hydrolysis of a structurally related pyridinone derivative, 4-methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine, have shed light on the intricate relationship between pH, temperature, and reaction kinetics. Investigations conducted over a pH range of 0.4 to 5.0 and at temperatures of 333, 343, 353, and 363 K revealed a pH-rate profile indicative of specific acid- and base-catalyzed reactions, alongside spontaneous water-catalyzed degradation. nih.gov The determination of thermodynamic parameters such as the energy and enthalpy of activation further underscores the sensitivity of the reaction to temperature fluctuations. nih.gov For this particular derivative, a minimum degradation rate was observed at a pH of 2.1. nih.gov

In the context of multi-step syntheses leading to pyridinone precursors, pH control is also a critical factor. For instance, in the industrial synthesis of 4-chloro-3-methoxy-2-methylpyridine, a key intermediate, the process involves a hydrolysis step where the pH is carefully adjusted to a range of 8-12 to ensure optimal product isolation and yield. google.com This step highlights the practical importance of pH management in large-scale production. The synthesis of 1-methyl-3-methoxy-2(1H)-pyridone, an analogue, is conducted at reflux temperature for several hours, indicating that elevated temperatures are necessary to drive the reaction to completion. prepchem.com

The following table summarizes the key findings on the influence of pH and temperature on pyridinone synthesis and stability.

| Parameter | Observation | Compound Context |

| pH | pH-rate profile indicates specific acid- and base-catalyzed reactions. nih.gov | 4-methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine |

| pH | Optimal pH for stability (minimum degradation) found to be 2.1. nih.gov | 4-methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine |

| pH | Adjustment to pH 8-12 is crucial during the hydrolysis step in the synthesis of a key precursor. google.com | 4-chloro-3-methoxy-2-methylpyridine |

| Temperature | Elevated temperatures (reflux) are employed to ensure reaction completion. prepchem.com | 1-methyl-3-methoxy-2(1H)-pyridone |

| Temperature | Thermodynamic parameters (activation energy and enthalpy) have been determined, quantifying the temperature dependence of reaction rates. nih.gov | 4-methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine |

Impact of Solvent Systems on Regioselectivity and Reaction Efficiency

A study on the reaction of 4-methoxypyridine (B45360) derivatives with methyl iodide to form N-methyl-4-pyridones demonstrated a significant solvent effect on the product distribution. researchgate.net When the reaction was carried out without a solvent, a mixture of the desired 1-methylpyridin-4-one and the N-methylpyridinium iodide was obtained. researchgate.net However, the use of solvents such as toluene, acetonitrile, methanol, and THF favored the formation of the 1-methylpyridone. researchgate.net Notably, when dimethylformamide (DMF) was used as the solvent, the 1-methylpyridone was formed exclusively. researchgate.net This highlights the ability of polar aprotic solvents to facilitate the desired transformation.

The regioselectivity of pyridinone synthesis is also highly dependent on the reaction conditions, including the solvent. In the synthesis of pyrazolo[3,4-b]pyridines, it has been observed that the regioselectivity is sensitive to minor changes in the reaction conditions and the structure of the reactants. mdpi.com This underscores the need for careful solvent screening and optimization to achieve the desired regioisomer.

The following table provides a summary of the impact of different solvent systems on the synthesis of pyridinone derivatives.

| Solvent | Observation | Reaction Context |

| No Solvent | Yields a mixture of 1-methylpyridin-4-one and N-methylpyridinium iodide. researchgate.net | Reaction of 4-methoxypyridine with methyl iodide |

| Toluene, Acetonitrile, Methanol, THF | Favors the formation of 1-methylpyridin-4-one over the pyridinium (B92312) salt. researchgate.net | Reaction of 4-methoxypyridine with methyl iodide |

| Dimethylformamide (DMF) | Leads to the exclusive formation of 1-methylpyridin-4-one. researchgate.net | Reaction of 4-methoxypyridine with methyl iodide |

| 2-Methyltetrahydrofuran (2-MeTHF) | A greener and efficient alternative to Et2O and THF for Grignard reactions. rsc.org | General Grignard reactions |

| Various Solvents | Regioselectivity is highly sensitive to the solvent and other reaction conditions. mdpi.com | Synthesis of pyrazolo[3,4-b]pyridines |

Catalytic Strategies in Pyridinone Synthesis (e.g., Acid Catalysis, Metal Catalysis)

The development of efficient catalytic strategies is a cornerstone of modern organic synthesis, enabling the construction of complex molecules like pyridinones with high selectivity and yield. A diverse array of catalysts, including acids, metals, and organic molecules, have been employed in the synthesis of the pyridinone scaffold.

Acid Catalysis: Both Brønsted and Lewis acids are effective catalysts for the synthesis of pyridinone derivatives. In the formation of 1H-pyrazolo[3,4-b]pyridines, a related heterocyclic system, reactions are commonly carried out in acetic acid at reflux. mdpi.com Alternatively, Lewis acids such as copper(II) chloride (CuCl₂), zirconium(IV) chloride (ZrCl₄), and zinc(II) chloride (ZnCl₂) have been utilized as catalysts. mdpi.com The synthesis of certain pyridinone derivatives can also be achieved using L-proline as an organocatalyst, offering an environmentally friendly approach. nih.gov

Metal Catalysis: Transition metal catalysis has proven to be a powerful tool for the synthesis of pyridines and pyridinones. Various metal catalysts have been explored, each offering unique advantages.

Palladium: Palladium catalysts are widely used in cross-coupling reactions to construct the pyridine ring. For instance, a palladium-mediated direct pyridine functionalization has been a key step in the synthesis of the tetracyclic core of magellanine-type alkaloids, which feature a methoxypyridine moiety. nih.gov

Ruthenium: Ruthenium(II) complexes have been shown to catalyze the annulation of vinyl sulfoxonium ylides with arynes, providing a rapid route to functionalized 1-naphthols, a reaction that demonstrates the potential of ruthenium in complex cyclizations. acs.org

Copper: Copper-catalyzed reactions are also prevalent in pyridinone synthesis. The coordination of a Schiff base ligand to a copper(II) center has been shown to enhance its biological activity, and such complexes are synthesized through metal-ligand coordination. nih.gov

Nickel: Nickel-catalyzed cross-coupling reactions have been developed for the formation of P-C bonds in the synthesis of chiral phosphorus compounds, showcasing the versatility of nickel catalysts. acs.org

Catalyst-Free Synthesis: Interestingly, some synthetic strategies for pyridinone-related structures can proceed without a catalyst under specific conditions. A highly efficient, one-pot sonochemical synthesis of polysubstituted pyrazolo[1,5-a]pyridines has been developed that proceeds via a [3+2] cycloaddition under catalyst-free conditions, demonstrating the potential of alternative energy sources to promote reactions. nih.gov

The following table summarizes various catalytic strategies employed in the synthesis of pyridinone and related heterocyclic systems.

| Catalyst Type | Specific Catalyst/Method | Application |

| Acid Catalysis | Acetic Acid, HCl | Synthesis of 1H-pyrazolo[3,4-b]pyridines mdpi.com |

| Lewis Acid Catalysis | CuCl₂, ZrCl₄, ZnCl₂ | Synthesis of 1H-pyrazolo[3,4-b]pyridines mdpi.com |

| Organocatalysis | L-Proline | One-pot synthesis of 2-(1H)-pyridinones nih.gov |

| Metal Catalysis | Palladium | Direct pyridine functionalization in alkaloid synthesis nih.gov |

| Metal Catalysis | Ruthenium(II) | Annulation of vinyl sulfoxonium ylides with arynes acs.org |

| Metal Catalysis | Copper(II) | Formation of Schiff base metal complexes nih.gov |

| Metal Catalysis | Nickel | Asymmetric coupling reactions acs.org |

| Catalyst-Free | Sonochemical Synthesis | [3+2] cycloaddition for pyrazolo[1,5-a]pyridines nih.gov |

Development of Scalable Synthetic Approaches for Research and Industrial Applications

Bridging the gap between laboratory-scale synthesis and industrial production is a significant challenge in chemical manufacturing. The development of scalable, efficient, and environmentally benign synthetic routes for this compound and its analogs is crucial for their potential applications.

Several patented industrial processes for intermediates of pharmaceuticals highlight the practical considerations for scalable synthesis. For example, a process for producing a pantoprazole (B1678409) intermediate involves the synthesis of 4-chloro-3-methoxy-2-methylpyridine. google.com This process utilizes phosphorus oxychloride as both a reagent and a solvent, and importantly, incorporates a method to treat the excess phosphorus oxychloride with DMF to reduce acidic wastewater and improve product yield. google.com The reaction conditions are described as mild and the process simple, green, and high-yielding, all critical factors for industrial applications. google.com Another patent describes the synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a critical intermediate for an antibacterial agent, which involves a hydrogenation step carried out in a 3-liter steel autoclave at elevated temperature and pressure, indicating a process designed for larger scale production. nih.gov

Beyond traditional batch processing, innovative approaches are being explored to enhance scalability and efficiency. A sonochemical synthetic strategy for pyrazolo[1,5-a]pyridine (B1195680) derivatives has been developed, offering a convenient one-pot method with excellent yields under catalyst-free conditions. nih.gov Such methods, which can sometimes be more energy-efficient and lead to shorter reaction times, are attractive for scaling up.

The following table outlines key aspects of scalable synthetic approaches for pyridinone derivatives and their precursors.

| Approach | Key Features | Example Compound/System |

| Industrial Process Optimization | Use of excess reagent as solvent; treatment of byproducts to reduce waste and improve yield. google.com | 4-chloro-3-methoxy-2-methylpyridine |

| High-Pressure/High-Temperature Reactions | Use of autoclaves for hydrogenation at elevated pressure and temperature. nih.gov | (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine |

| Sonochemical Synthesis | One-pot, catalyst-free reaction with high efficiency. nih.gov | Pyrazolo[1,5-a]pyridine derivatives |

| Efficient Laboratory-Scale Synthesis | Development of high-yield routes from readily available starting materials. chemrxiv.org | 4-methoxy-2,3,5-trimethylpyridine |

| Strategic Use of Blocking Groups | Enables regioselective functionalization of simple pyridines in a scalable manner. | C4-Alkylated Pyridines |

Elucidation of Reaction Mechanisms and Chemical Transformations of 3 Methoxy 2 Methyl 1h Pyridin 4 One

Mechanistic Investigations of Core Ring Formation Pathways

The synthesis of the 3-Methoxy-2-methyl-1H-pyridin-4-one core structure is most commonly achieved through the transformation of a pyran-4-one precursor, specifically 3-Hydroxy-2-methyl-4H-pyran-4-one, also known as maltol (B134687). chemicalbook.comnih.gov The general mechanism involves the reaction of the pyran-4-one with a primary amine, which displaces the ring oxygen atom to form the corresponding pyridin-4-one.

A key step in the synthesis of the title compound is the initial methylation of the 3-hydroxyl group of maltol. This is often accomplished by reacting maltol with an alkylating agent like iodomethane (B122720) to form 2-methyl-3-methoxypyranone. This protected intermediate is then reacted with ammonia (B1221849) (NH₃) or an ammonia equivalent.

The mechanistic pathway for the ring transformation involves a nucleophilic attack by the amine on the α,β-unsaturated carbonyl system of the pyran-4-one ring. nih.gov This is followed by a ring-opening and subsequent ring-closing cascade, which results in the formation of the pyridin-4-one ring with the elimination of a water molecule. nih.gov The protection of the 3-hydroxyl group as a methoxy (B1213986) ether is crucial, especially when the reaction is carried out under basic conditions, to prevent potential Michael-type side reactions involving the unprotected hydroxyl group. nih.gov

Table 1: Key Steps in the Synthesis of this compound from Maltol

| Step | Reactants | Product | Conditions | Reference |

|---|---|---|---|---|

| Protection | 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol), Iodomethane | 2-Methyl-3-methoxypyranone | - |

| Ring Transformation | 2-Methyl-3-methoxypyranone, Ammonia water | this compound | - | |

Oxidation Reactions and Reactive Metabolite Formation

The pyridinone ring system can undergo oxidation reactions at several positions. The nitrogen atom in the pyridine (B92270) ring is susceptible to oxidation, leading to the formation of N-oxides. For instance, the synthesis of 4-chloro-3-methoxy-2-methylpyridine (B28138) N-oxide has been reported, indicating that the nitrogen atom can be oxidized even in the presence of other functional groups. google.comnih.gov Similarly, the preparation of 3-methoxy-2-methylpyridine (B1587472) 1-oxide is also documented. prepchem.com

Furthermore, derivatives of 3-hydroxypyridin-4-ones are known to act as scavengers of reactive oxygen species (ROS), which implies that the pyridinone ring is susceptible to oxidation. google.com While specific studies on the reactive metabolites of this compound are limited, it is plausible that metabolic oxidation could occur at the methyl group, the methoxy group (leading to O-demethylation and formation of the corresponding 3-hydroxy derivative), or on the aromatic ring itself. Under certain Lewis acidic conditions, related phenolic systems have been shown to oxidize to quinone-type structures. acs.org

Reduction Reactions Leading to Dihydropyridinone Analogues

The pyridinone ring can be selectively reduced to yield dihydropyridinone or tetrahydropyridine (B1245486) derivatives, depending on the reducing agent and reaction conditions. These reduced analogues, such as 3,4-dihydro-2(1H)-pyridones, are recognized as valuable heterocyclic building blocks with biological relevance. nih.gov

The reduction of pyridinium (B92312) salts, which can be formed by N-alkylation of the pyridinone, is readily achieved using complex metal hydrides like aluminum hydride (AlH₃), lithium aluminum hydride (LAH), or alkaline borohydrides. chemistry-chemists.com These reductions typically lead to the corresponding 1,2,3,4-tetrahydro-N-alkylpyridines. chemistry-chemists.com More selective reducing agents can afford dihydropyridone structures. For example, the reduction of a related pyridone with lithium tri-tert-butoxyaluminum hydride has been shown to selectively yield the 3-unsaturated pyridone. chemistry-chemists.com

Table 2: Reduction Products of Pyridinone Systems

| Starting Material Type | Reducing Agent | Product Type | Reference |

|---|---|---|---|

| Pyridinium Quaternary Salts | AlH₃, LAH, Alkaline Borohydrides | 1,2,3,4-Tetrahydro-N-alkylpyridines | chemistry-chemists.com |

Nucleophilic Substitution Reactions on the Pyridinone Scaffold

The this compound scaffold is amenable to nucleophilic substitution reactions at various sites. The nitrogen atom can act as a nucleophile in its deprotonated form, allowing for N-alkylation with alkyl halides or other electrophilic alkylating agents like mesylates and tosylates. google.com

Substitution can also occur on the pyridinone ring itself. The 4-position, being activated by the adjacent carbonyl group, is a potential site for nucleophilic attack. A notable example is the conversion of a related 3-methoxy-2-methyl-4-pyranone to 4-chloro-3-methoxy-2-methylpyridine using phosphorus oxychloride, which proceeds through a nucleophilic attack by chloride on an activated intermediate. google.com Furthermore, the methoxy group at the 3-position can be displaced by nucleophiles such as amines in a process known as nucleophilic amination. ntu.edu.sg

Electrophilic Aromatic Substitution Patterns

Information specifically detailing the electrophilic aromatic substitution patterns of this compound is not extensively available in the reviewed literature. However, the expected reactivity can be inferred based on the electronic properties of the substituents on the pyridinone ring.

Functional Group Interconversions and Derivatization Strategies

The functional groups present on the this compound molecule provide multiple handles for further derivatization and functional group interconversions.

A key transformation is the demethylation of the 3-methoxy group to yield the corresponding 3-hydroxy-2-methyl-1H-pyridin-4-one. This is often achieved using strong Lewis acids such as boron tribromide (BBr₃). google.com The resulting hydroxyl group can then be used for subsequent functionalization, such as ether or ester formation.

The carbonyl group at the 4-position can be transformed into other functionalities. For example, treatment with chlorinating agents like phosphorus oxychloride can convert the carbonyl into a chloro group, which is a good leaving group for subsequent nucleophilic substitution reactions. google.com

The nitrogen atom of the pyridinone ring can be readily alkylated or acylated. N-alkylation with various alkyl halides has been demonstrated. google.comprepchem.com These derivatization strategies are crucial for modifying the molecule's properties and have been employed in the synthesis of compounds with potential applications as reactive oxygen species scavengers. google.com Additionally, standard functional group interconversions, such as the conversion of halides to other groups via reactions like the Finkelstein reaction, can be applied to derivatives of this scaffold. vanderbilt.edu

Advanced Spectroscopic and Structural Characterization Techniques for 3 Methoxy 2 Methyl 1h Pyridin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including derivatives of 3-Methoxy-2-methyl-1H-pyridin-4-one. ¹H and ¹³C NMR provide fundamental information about the carbon-hydrogen framework, while ¹⁹F NMR is employed for fluorinated analogues.

¹H NMR Spectroscopy reveals the number of different types of protons and their neighboring environments. For instance, in a derivative like 3-hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one, specific chemical shifts are observed for the methyl, methoxy (B1213986), and aromatic protons, allowing for their unambiguous assignment. srce.hr The coupling patterns between adjacent protons further aid in confirming the connectivity of the molecular structure. In fluxional complexes, variable temperature ¹H NMR studies can reveal dynamic processes, such as the equivalence of pyrazole (B372694) rings in a copper(I) complex at room temperature. mdpi.com

¹³C NMR Spectroscopy complements ¹H NMR by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicative of its electronic environment. For example, the carbonyl carbon (C=O) in the pyridin-4-one ring typically appears at a characteristic downfield shift. mdpi.com

¹⁹F NMR Spectroscopy is a valuable tool for the characterization of fluorinated derivatives. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it useful for studying the effects of fluorine substitution on the molecule's properties. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for a Pyridin-4-one Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-CH₃ | ~2.5 | ~15 |

| 3-OCH₃ | ~3.8 | ~60 |

| C-5 | ~6.5 | ~115 |

| C-6 | ~7.8 | ~140 |

| C-4 (C=O) | - | ~175 |

Note: The values are approximate and can vary based on the specific derivative and solvent used.

Mass Spectrometry (MS) for Fragmentation Analysis and Accurate Mass Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.

Accurate Mass Determination using high-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula. mdpi.com This is a critical step in the identification of a newly synthesized compound.

Fragmentation Analysis by techniques such as electron ionization (EI-MS) reveals characteristic fragmentation patterns that serve as a fingerprint for the molecule. The fragmentation of pyridin-4-one derivatives often involves cleavage of the side chains and the heterocyclic ring. oup.com For example, a common fragmentation pattern involves the loss of the methoxy group or the methyl group. libretexts.org The analysis of these fragments helps to confirm the proposed structure. In some cases, derivatization is used to enhance the differences in mass spectra between isomers. oup.com

Table 2: Predicted Collision Cross Section (CCS) values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 140.07060 | 124.2 |

| [M+Na]⁺ | 162.05254 | 134.3 |

| [M-H]⁻ | 138.05604 | 126.0 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound derivatives, key vibrational bands include the C=O stretching of the pyridinone ring, C-O stretching of the methoxy group, and C-H stretching of the methyl and aromatic groups. srce.hroatext.com These vibrational signatures are useful for confirming the presence of these functional groups and for monitoring chemical reactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic structure of the molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The position and intensity of the absorption bands are characteristic of the chromophoric system. For instance, the complexation of a pyridin-4-one derivative with a metal ion can lead to a significant shift in the absorption maximum, which can be used to study complex formation. srce.hrresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.gov For pyridin-4-one derivatives, this analysis can reveal how molecules pack in the solid state and which interactions are most significant in stabilizing the crystal structure. researchgate.netresearchgate.net Studies on related heterocyclic systems often show that H···H, C···H/H···C, and O···H/H···O contacts are major contributors to the crystal packing. nih.gov

Advanced Spectroscopic Methods for Conformational and Isomeric Studies

Beyond the standard techniques, advanced spectroscopic methods can be employed to investigate more subtle structural details like conformational preferences and the differentiation of isomers. Techniques such as Nuclear Overhauser Effect (NOE) NMR spectroscopy can be used to determine the spatial proximity of atoms, which is crucial for elucidating the preferred conformation of flexible molecules in solution. For isomeric studies, the subtle differences in the spectroscopic data, particularly in NMR and MS, can be exploited for their differentiation. oup.com Computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental data to predict and interpret spectroscopic properties and to study conformational landscapes. oatext.comacs.org

Computational Chemistry and Theoretical Investigations of 3 Methoxy 2 Methyl 1h Pyridin 4 One Systems

Density Functional Theory (DFT) Applications for Molecular Geometry and Vibrational Spectra Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying the electronic structure of molecules. It is widely employed to predict the molecular geometry and vibrational frequencies of compounds like 3-Methoxy-2-methyl-1H-pyridin-4-one.

Molecular Geometry Prediction: The first step in a computational study is typically geometry optimization, which seeks to find the lowest energy arrangement of atoms in the molecule. For a pyridinone derivative, this process is often carried out using functionals like B3LYP combined with a basis set such as 6-311++G(d,p). nih.gov This level of theory has proven effective for optimizing the geometry of various heterocyclic compounds. researchgate.net The optimization process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. These calculated parameters provide a foundational model for understanding the molecule's physical and chemical behavior.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These values are representative of typical DFT calculation outputs and are for illustrative purposes.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O | 1.24 Å |

| Bond Length | C-N | 1.38 Å |

| Bond Length | C-O (methoxy) | 1.36 Å |

| Bond Angle | N-C=C | 119.5° |

| Bond Angle | C-O-C (methoxy) | 117.0° |

| Dihedral Angle | C-C-O-C (methoxy) | -4.5° |

Vibrational Spectra Prediction: Once the molecule's geometry is optimized to a minimum energy state, vibrational frequency calculations can be performed. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. The theoretical vibrational spectra are invaluable for interpreting experimental data, allowing for the assignment of specific vibrational modes (e.g., stretching, bending, and twisting) to observed spectral peaks. nih.gov For instance, the characteristic C=O stretching vibration in the pyridinone ring is a strong indicator in IR spectra. nih.gov Theoretical calculations can precisely predict the wavenumber for this and other key vibrations, such as C-H stretching and C-N bending modes, which helps confirm the molecular structure. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide a deep understanding of a molecule's electronic properties, which are fundamental to its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ruc.dk For pyridinone systems, these calculations can identify the most probable sites for electron transfer.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying charge distribution. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen, identifying it as a primary site for interaction with electrophiles or hydrogen bond donors. nih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative basis for the principles of chemical reactivity and are instrumental in comparing the reactivity of different pyridinone analogues. nih.gov

Table 2: Predicted Electronic Properties and Reactivity Descriptors (Illustrative) Note: These values are representative of typical DFT calculation outputs and are for illustrative purposes.

| Property | Predicted Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Electron donating ability |

| ELUMO | -1.2 eV | Electron accepting ability |

| Energy Gap (ΔE) | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 3.8 D | Molecular polarity |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron configuration |

Prediction of Reaction Pathways and Energetic Profiles

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire course of a chemical transformation. DFT calculations can be used to map the potential energy surface of a reaction involving this compound.

This involves identifying and calculating the energies of reactants, products, and any intermediates. Crucially, this method allows for the location of transition state (TS) structures, which represent the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a key factor determining the reaction rate. By computing the free energy profile, chemists can predict the most likely reaction pathway and understand the feasibility of a proposed synthetic route. crpsonline.com For example, the synthesis of pyridinone derivatives can be modeled to optimize reaction conditions and predict potential byproducts. crpsonline.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. fip.org

Conformational Analysis: MD simulations can explore the conformational landscape of this compound, revealing how flexible the molecule is and which shapes (conformers) it prefers to adopt. This is particularly important for understanding how the molecule might adapt its shape upon binding to a biological target.

Ligand-Target Interactions: A primary application of MD is to simulate the interaction between a ligand, such as our pyridinone, and a protein or other biomolecular target. nih.gov These simulations can predict the binding mode of the ligand in the active site and assess the stability of the resulting complex. fip.org By analyzing the simulation trajectory, researchers can measure parameters like the Root Mean Square Deviation (RMSD) to evaluate the stability of the ligand's position over time. ruc.dk Furthermore, MD simulations provide detailed information about the specific intermolecular interactions—such as hydrogen bonds and hydrophobic contacts—that anchor the ligand to its target, offering crucial insights for the rational design of more potent analogues. ruc.dkfip.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridinone Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comfip.org

For pyridinone analogues, a QSAR study would involve several key steps. First, a dataset of related pyridinone compounds with experimentally measured biological activity (e.g., enzyme inhibition measured as IC₅₀) is compiled. mdpi.com Next, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric (e.g., Molar Refractivity), electronic (e.g., LUMO energy), and hydrophobic (e.g., LogP) properties. fip.orgfrontiersin.org

Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical model is built that relates a selection of these descriptors to the observed activity. mdpi.comkcl.ac.uk A statistically significant QSAR model, validated through methods like cross-validation, can then be used to predict the activity of new, yet-to-be-synthesized pyridinone derivatives. mdpi.comkcl.ac.uk This predictive capability is highly valuable in medicinal chemistry, as it helps prioritize the synthesis of compounds with the highest potential efficacy, thereby saving time and resources. fip.org Studies on related heterocyclic systems have shown that descriptors related to topology, electronic properties, and hydrophobicity often play a significant role in determining antimicrobial or antitumor activity. nih.govfip.orgmdpi.com

Computational Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Metal Chelation)

The biological and chemical function of this compound is governed by its non-covalent interactions with its environment. Computational methods are essential for characterizing these forces.

Hydrogen Bonding: The pyridinone ring contains a carbonyl oxygen and a ring nitrogen atom, both of which can act as hydrogen bond acceptors. The N-H group can act as a hydrogen bond donor. DFT calculations can be used to determine the geometry and binding energy of hydrogen bonds formed with other molecules, such as water or amino acid residues in a protein's active site. ruc.dk

π-π Stacking: The aromatic pyridinone ring can participate in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein. These interactions can be significant for the stability of a ligand-protein complex, and their strength and geometry can be evaluated using high-level quantum chemical calculations.

Metal Chelation: Hydroxypyridinones are a well-known class of potent metal chelators, particularly for hard metal ions like iron(III) (Fe³⁺). mdpi.comnih.govresearchgate.net The 3-hydroxy-4-pyridinone scaffold, which is structurally analogous to the title compound (differing by a methoxy (B1213986) vs. a hydroxyl group), is a classic bidentate chelator, coordinating to a metal ion through the carbonyl oxygen and the deprotonated hydroxyl oxygen. mdpi.com Computational studies can model the formation of these metal complexes, predict their geometry (typically octahedral for a 3:1 ligand-to-iron complex), and calculate their thermodynamic stability. mdpi.com These calculations are vital for designing chelating agents for applications in medicine, such as treating metal overload diseases, or in environmental remediation. nih.govmdpi.com The pM value (a measure of chelating efficiency at physiological pH) is a key parameter that can be computationally estimated to compare the affinity of different chelators for specific metal ions.

Environmental Research Considerations for 3 Methoxy 2 Methyl 1h Pyridin 4 One

Assessment of Environmental Fate and Degradation Pathways

The environmental fate of a chemical compound is dictated by a combination of physical, chemical, and biological processes that govern its transport, transformation, and ultimate persistence in various environmental compartments. For 3-Methoxy-2-methyl-1H-pyridin-4-one, a comprehensive assessment involves evaluating its potential for degradation through biotic and abiotic pathways.

Biodegradation:

2-Pyridone, a structurally related compound, is known to be rapidly degraded by microorganisms in the soil, with a reported half-life of less than one week. wikipedia.org Bacteria such as Arthrobacter crystallopoietes can utilize 2-pyridone as a sole source of carbon, nitrogen, and energy. wikipedia.org The degradation pathway often begins with a mono-oxygenase attack, leading to the formation of a diol, which is then further metabolized. wikipedia.org Similarly, studies have identified bacterial strains like Shewanella putrefaciens and Bacillus sphaericus capable of effectively degrading pyridine (B92270), a core structural component of the target compound. nih.gov Arthrobacter sp. strain 68b has been shown to possess a complete gene cluster for pyridine degradation, breaking it down into common cellular metabolites. nih.gov

The presence of methyl and methoxy (B1213986) substituents on the pyridinone ring of this compound may influence its biodegradability. Studies on other substituted pyridines have shown that the type and position of the substituent can affect the rate of biotransformation. nih.gov For instance, hydroxypyridine isomers are generally more susceptible to biotransformation than methylpyridine isomers. nih.gov

Photodegradation:

Photodegradation, the breakdown of compounds by light, is another significant environmental fate process, particularly in the atmosphere and surface waters. Research on the photodegradation of pyridine and its derivatives indicates their susceptibility to this process. The presence of ZnO and TiO2 can photocatalyze the degradation of pyridine, with complete degradation observed within hours under UV light. researchgate.net Sunlight irradiation has also been shown to be effective in the photodegradation of pyridine. researchgate.net Studies on hydrophobic pyridineketoximes have demonstrated that they undergo photoisomerization and photo-Beckmann rearrangement upon exposure to UV-VIS light. nih.gov

Hydrolysis:

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of the pyridinone ring and the ether linkage of the methoxy group in this compound will determine its susceptibility to hydrolysis. While some pyridinone derivatives, such as certain esters, can be cleaved by hydrolysis, others, like amide derivatives, show greater resistance. nih.govfrontiersin.org The rate of hydrolysis can be influenced by pH. acs.org

Soil Sorption and Mobility:

The mobility of a compound in the soil is influenced by its sorption characteristics, which are in turn affected by soil properties like organic matter content and pH, as well as the compound's own physicochemical properties. mdpi.comnih.gov For pyridinium (B92312) compounds, sorption tends to be stronger for those with longer alkyl side chains. nih.gov Compounds with lower lipophilicity and the presence of hydroxyl groups may be more mobile in soils. nih.gov The sorption of polar compounds like sulfapyridine, a pyridine derivative, is influenced by the mineral composition of the soil and the presence of dissolved organic matter. researchgate.net Given that some pyridine herbicides can persist in treated plant materials, understanding the soil sorption and mobility of this compound is crucial for assessing its potential to leach into groundwater or be taken up by plants. epa.gov

Interactive Data Table: Inferred Environmental Fate Parameters

| Parameter | Inferred Behavior for this compound | Basis of Inference (Related Compounds) | References |

| Biodegradation | Likely to be biodegradable, but potentially at a slower rate than unsubstituted pyridinone. | 2-Pyridone is rapidly biodegradable. Methyl substituents can sometimes decrease the rate of biodegradation compared to hydroxyl groups. | wikipedia.orgnih.gov |

| Photodegradation | Susceptible to photodegradation, especially in the presence of photocatalysts. | Pyridine and its derivatives undergo photodegradation under UV and sunlight. | researchgate.netresearchgate.net |

| Hydrolysis | Potentially stable to hydrolysis, depending on pH conditions. | Amide derivatives of pyridinone show resistance to hydrolysis. | nih.govfrontiersin.org |

| Soil Mobility | Moderate to low mobility expected, with sorption influenced by soil organic matter. | Pyridinium compounds with alkyl chains exhibit sorption to soil. Polar pyridine derivatives show variable mobility. | nih.govresearchgate.net |

Research on Waste Management and Disposal Methodologies for Chemical Research and Industrial Production

The responsible management of chemical waste is a critical aspect of environmental protection. For this compound, appropriate waste management strategies are necessary for both laboratory-scale research and industrial production.

Waste Characterization:

Waste containing this compound should be considered hazardous chemical waste. cdc.gov This necessitates handling and disposal in accordance with local, state, and federal regulations.

Disposal Methodologies:

Several technologies are available for the treatment and disposal of chemical waste, with the choice depending on the waste's composition and concentration.

Incineration: High-temperature incineration is a common and effective method for the disposal of pyridine and its derivatives. cdc.gov Rotary kiln incineration at temperatures between 820°C and 1600°C is a recommended practice. cdc.gov Liquid injection incineration and fluidized bed incineration are also potential options. cdc.gov A method for removing residual pyridine from wastewater involves air stripping followed by incineration of the collected pyridine-containing air. google.com

Wastewater Treatment: Industrial wastewater containing pyridine compounds can be challenging to treat due to their potential toxicity to microorganisms in conventional biological treatment systems. google.com Advanced oxidation processes, such as treatment with atmospheric DC water plasma, have shown high efficiency in decomposing pyridine in industrial liquid waste. elsevierpure.com Sustainable wastewater treatment practices are essential to prevent harm to aquatic ecosystems. theenvironmentalblog.org

Recycling and Resource Optimization: In the context of industrial production, exploring opportunities to recycle and reuse waste streams is a key principle of green chemistry and sustainable manufacturing. theenvironmentalblog.orgcas.org This can involve transforming waste into valuable products or reintegrating byproducts back into the production process. theenvironmentalblog.orgcas.org For specialty chemical manufacturers, effective inventory management and production scheduling can also help minimize waste generation. enva.com

Laboratory Waste Management:

In a laboratory setting, waste containing this compound should be collected in clearly labeled, sealed, and compatible containers. wsu.edu These containers should be stored away from incompatible materials. wsu.edu Spills should be handled promptly using appropriate absorbent materials, and the collected waste disposed of as hazardous material. postapplescientific.com

Interactive Data Table: Recommended Waste Management Practices

| Waste Type | Recommended Disposal/Treatment Method | Key Considerations | References |

| Concentrated Liquid Waste | High-temperature incineration (rotary kiln, liquid injection). | Ensure compliance with emission standards. | cdc.gov |

| Contaminated Solid Waste (e.g., absorbents, PPE) | Incineration. | Package appropriately to prevent exposure. | postapplescientific.com |

| Dilute Aqueous Waste | Advanced oxidation processes (e.g., plasma treatment) or specialized wastewater treatment. | Assess toxicity to biological treatment systems. | elsevierpure.com |

| Empty Containers | Triple rinse with a suitable solvent; dispose of rinsate as hazardous waste. Follow container recycling or disposal guidelines. | Prevent release of residual chemical. | postapplescientific.com |

Ecotoxicity and Environmental Impact Studies

Ecotoxicology studies are essential for understanding the potential adverse effects of a chemical on living organisms and ecosystems. While specific ecotoxicity data for this compound is limited, studies on related pyridine and pyridinone derivatives provide a basis for a preliminary assessment.

Aquatic Toxicity:

The aquatic environment is a primary recipient of many chemical pollutants. The toxicity of pyridine derivatives to aquatic organisms can vary significantly depending on the specific compound.

Fish: Acute toxicity values (LC50) for various pyridine derivatives in fish have been reported to range from 40 to 897 mg/L. epa.gov

Invertebrates: Studies on the fungicide pyrimethanil, a pyrimidine (B1678525) derivative, have shown species-specific toxicity to aquatic invertebrates like Chironomus riparius and Daphnia magna. nih.gov The toxicity of some pyrethroids, which can contain pyridine-like structures, to Ceriodaphnia dubia is influenced by the presence of suspended sediments, which can reduce the bioavailable concentration of the chemical. nih.gov

Algae: Information on the toxicity of this compound to algae is not readily available.

Terrestrial Toxicity:

The impact on terrestrial ecosystems is also a concern, particularly for compounds used in agriculture.

Plants: Some pyridine derivatives are used as herbicides, indicating their potential phytotoxicity. epa.gov Certain persistent herbicides in this class can remain in treated plant materials and affect sensitive plants when composted. epa.gov

Soil Organisms: The effect of this compound on soil microorganisms, earthworms, and other terrestrial invertebrates has not been extensively studied.

General Toxicity of Pyridine Derivatives:

Studies on a range of pyridine derivatives have shown that toxicity can be influenced by the nature and position of substituent groups. For example, pyridine derivatives with methyl, chloro, and carboxyl functional groups tend to be more toxic than those with cyano and hydroxyl groups. nih.gov

Interactive Data Table: Ecotoxicity of Related Pyridine Derivatives

| Organism Group | Test Species | Endpoint | Toxicity Value (mg/L) | Compound | Reference |

| Fish | Various | LC50 (96h) | 40 - 897 | Pyridine and alkyl derivatives | epa.gov |

| Aquatic Invertebrate | Daphnia magna | EC50 (48h) | Varies | Pyrimethanil | nih.gov |

| Aquatic Invertebrate | Ceriodaphnia dubia | LC50 | Varies | Pyrethroids | nih.gov |

| Plants | Various | Phytotoxicity | Varies | Pyridine herbicides | epa.gov |

It is important to note that these values are for related compounds and may not be directly representative of the ecotoxicity of this compound. Specific testing on the target compound is necessary for an accurate environmental risk assessment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.